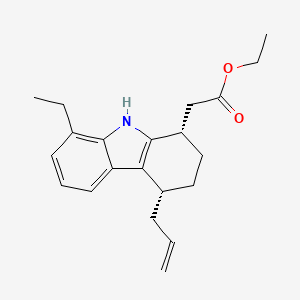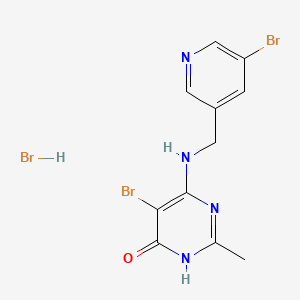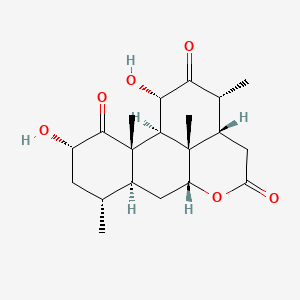
Amarolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amarolide is a biochemical.
Aplicaciones Científicas De Investigación
Scientific Research Applications of Amarolide and Related Compounds
AMARI COVID-19 Application Analysis
- Amarolide's relation to the AMARI COVID-19 application was studied to assess its impact on community acceptance and effectiveness in preventing the spread of COVID-19 (Nuryanto et al., 2020).
Phyllanthus amarus in Cancer Treatment
- Phyllanthus amarus, which may contain similar compounds to Amarolide, showed potential in increasing the lifespan of rats with hepatocellular carcinoma, indicating a possible role in cancer treatment (Rajeshkumar & Kuttan, 2000).
Ethnomedicinal Uses and Pharmacology
- Phyllanthus amarus has been extensively used in traditional medicine for various ailments, suggesting potential applications for Amarolide-like compounds in a broad range of therapeutic areas (Patel et al., 2011).
Amarogentin in Liver Carcinogenesis
- Amarogentin, a component similar to Amarolide, showed effectiveness in preventing liver carcinogenesis, indicating its potential in cancer prevention and treatment (Pal et al., 2012).
Amarogentin in Stem Cell Self-Renewal Pathways
- Amarogentin has been found to influence stem cell self-renewal pathways, which could be significant in developing therapies for diseases like liver cancer (Sur et al., 2016).
Phyllanthus amarus in Anti-Inflammatory Research
- Research on Phyllanthus amarus, containing compounds akin to Amarolide, demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases (Kiemer et al., 2003).
Propiedades
Número CAS |
29913-86-8 |
|---|---|
Nombre del producto |
Amarolide |
Fórmula molecular |
C20H28O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4,16-dihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecane-3,11,15-trione |
InChI |
InChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h8-13,16-17,21,24H,5-7H2,1-4H3/t8-,9-,10+,11+,12+,13-,16-,17+,19-,20+/m1/s1 |
Clave InChI |
UNWAHVGSROASNT-HXNJGWPRSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)O)C)C)O |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O |
SMILES canónico |
CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)O)C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amarolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



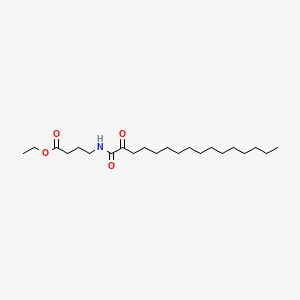
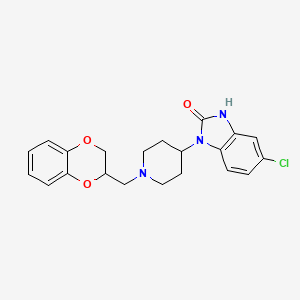
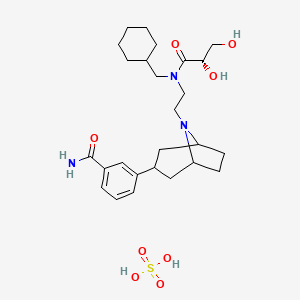
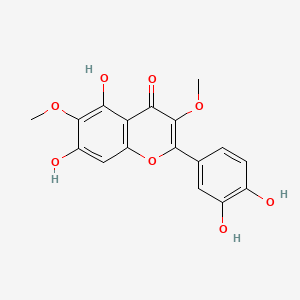
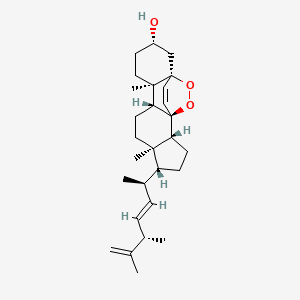
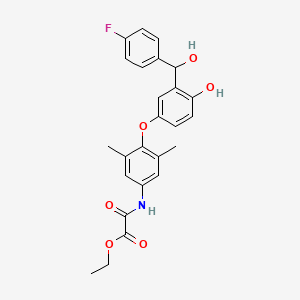
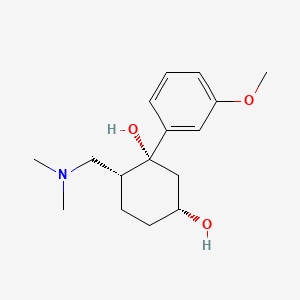
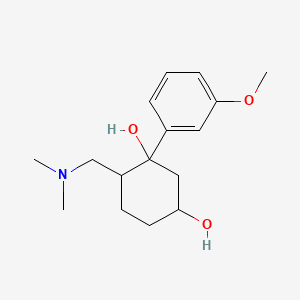
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)
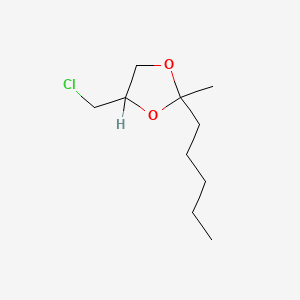
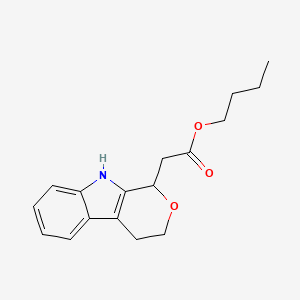
![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)
